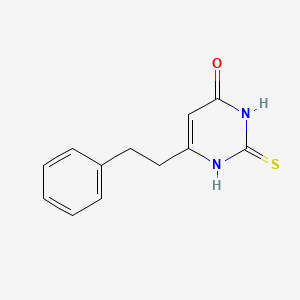

2-Mercapto-6-phenethylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-phenylethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJRYRSIWUSVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873588 | |

| Record name | 6-(2-Phenylethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656822-33-2 | |

| Record name | 6-(2-Phenylethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 2 Mercapto 6 Phenethylpyrimidin 4 Ol

Influence of the 2-Mercapto Group on Biological Activities

Role in Intermolecular Interactions and Biological Target Binding

The mercapto group is a versatile participant in various non-covalent interactions, which are fundamental for the binding of the molecule to biological targets such as enzymes and receptors. longdom.org Research on 2-mercaptopyrimidine (B73435) derivatives has highlighted several key interactions:

Hydrogen Bonding: The thiol group can act as both a hydrogen bond donor (S-H) and a weak hydrogen bond acceptor (S). This allows it to form crucial hydrogen bonds with amino acid residues in the binding pockets of proteins.

Sulfur-Aromatic Interactions: The sulfur atom can engage in S∙∙∙π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. researchgate.net

Covalent Bonding: In certain contexts, particularly with metalloenzymes or targets with reactive cysteine residues, the mercapto group can form reversible or irreversible covalent bonds. For instance, mercaptopyrimidines have been identified as reversible covalent inhibitors of the papain-like protease (PLpro) from SARS-CoV-2, where they undergo a nucleophilic aromatic substitution reaction with the catalytic cysteine. rsc.org

These varied intermolecular interactions underscore the importance of the 2-mercapto group in anchoring the molecule to its biological target, thereby influencing its potency and selectivity. longdom.org

Impact on Redox Potential and Metal Chelation

The sulfur atom of the mercapto group imparts significant redox and metal-chelating properties to the molecule.

Redox Activity: The thiol group is susceptible to oxidation, allowing it to participate in redox reactions. It can be oxidized to form disulfide bridges or other oxidized sulfur species. This redox activity can be crucial for the compound's mechanism of action, particularly if it targets proteins involved in cellular redox signaling. Studies on 2-mercaptopyrimidine have demonstrated its ability to induce oxidation processes at electrode surfaces, indicating its redox-active nature. nih.gov The redox potentials of related 2-mercaptopyridine (B119420) compounds have been studied, showing reversible two-electron reactions. researchgate.net

Metal Chelation: The 2-mercapto group, often in concert with the adjacent nitrogen atom and the 4-oxo group, can act as a potent chelating agent for various metal ions. longdom.org The tautomeric thione form is particularly important in this regard. 2-Thiouracil (B1096), a closely related structure, has been shown to form stable complexes with a wide range of metal ions, including Cu(II), Pd(II), Au(III), Pt(II), Ni(II), Co(II), and Zn(II). mdpi.comencyclopedia.pubpreprints.org The coordination can occur through the sulfur atom, nitrogen atoms, or the oxygen atom, making it a versatile chelator. mdpi.com This metal-chelating ability can be a key aspect of its biological activity, as it may affect the function of metalloenzymes or influence the homeostasis of metal ions. researchgate.net The inclusion of metal ions like Cu(II), Pd(II), and Au(III) into 2-thiouracil derivatives has been shown to significantly enhance their cytotoxicity against tumor cells. preprints.org

Contribution of the 6-Phenethyl Moiety to Pharmacological Profiles

The 6-phenethyl group is a significant structural feature that primarily influences the pharmacokinetic properties of the molecule, such as its ability to cross biological membranes, as well as its interaction with the target binding site.

Effects on Molecular Lipophilicity and Membrane Permeability

Increased Lipophilicity: The addition of the phenethyl moiety increases the compound's octanol-water partition coefficient (LogP), a key measure of lipophilicity. This property is crucial for its ability to traverse lipid-rich biological membranes, such as the blood-brain barrier and the cell membranes of target tissues. frontierspartnerships.org

Membrane Permeability: Enhanced lipophilicity generally correlates with improved passive membrane permeability. nih.govnih.gov Studies on complex molecules like PROTACs have shown that modulating lipophilicity is a key strategy for improving cell permeability. dundee.ac.uk The phenethyl group in 2-Mercapto-6-phenethylpyrimidin-4-ol is therefore expected to enhance its bioavailability and ability to reach intracellular targets. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility and increased metabolic clearance. nih.gov

Steric and Electronic Contributions to Receptor Recognition

Beyond its impact on pharmacokinetics, the phenethyl group also plays a direct role in how the molecule fits into and interacts with the binding pocket of a receptor.

Steric Influence: The size and shape of the phenethyl group provide steric bulk that can be critical for achieving a complementary fit within a specific binding site. The flexibility of the ethyl linker allows the phenyl ring to adopt various conformations, enabling it to access and occupy hydrophobic pockets within the receptor. Studies on fentanyl analogs have demonstrated that the N-phenethyl group is crucial for their potent activity at the µ-opioid receptor, with its orientation within the binding pocket being a key determinant of efficacy. nih.govresearchgate.net

Electronic Contributions: The phenyl ring of the phenethyl moiety can participate in various non-covalent interactions with the receptor. These include:

π-π Stacking: Interaction with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan).

Cation-π Interactions: Interaction with positively charged residues (e.g., lysine, arginine).

Hydrophobic Interactions: The entire phenethyl group can engage in hydrophobic interactions, which are often a major driving force for ligand binding.

The electronic nature of the phenyl ring can be further modulated by adding substituents, which can fine-tune its binding affinity and selectivity. researchgate.net

Systemic Analysis of Substituent Effects on Pyrimidine (B1678525) Core and Side Chains

The following tables summarize the observed effects of substituents at different positions of the pyrimidine ring, based on studies of analogous compounds.

Table 1: Effects of Substituents on the 2-Mercapto Group

| Modification | Effect on Activity | Rationale | Reference(s) |

| Alkylation (e.g., -S-CH₃, -S-CH₂CH₃) | Variable; can be tolerated or reduce activity | Small alkyl groups may be tolerated, but larger groups can disrupt binding. Can also alter covalent reactivity. | rsc.org |

| Arylation (e.g., -S-Phenyl) | Often reduces or abolishes activity | Introduces significant steric bulk that may clash with the binding site. | nih.gov |

| Oxidation (e.g., to -SO₂H) | Generally decreases activity | Increases polarity, which can reduce membrane permeability and alter binding interactions. | researchgate.net |

Table 2: Effects of Substituents on the 6-Phenethyl Moiety

| Position on Phenyl Ring | Substituent Type | Effect on Activity | Rationale | Reference(s) |

| Para (4-position) | Electron-withdrawing (e.g., -Cl, -NO₂) | Can increase or decrease activity depending on the target | Alters the electronic properties (π-π and cation-π interactions) and can influence metabolic stability. | nih.gov |

| Para (4-position) | Electron-donating (e.g., -OCH₃, -CH₃) | Can increase or decrease activity depending on the target | Modifies electronic interactions and can affect lipophilicity. | nih.gov |

| Ortho/Meta (2- or 3-position) | Various | Often leads to a decrease in activity | Can introduce steric hindrance, preventing optimal binding orientation. | nih.gov |

Table 3: Effects of Substituents on the Pyrimidine Core (e.g., Position 5)

| Position | Substituent Type | Effect on Activity | Rationale | Reference(s) |

| 5 | Small alkyl (e.g., -CH₃) | Can be beneficial | May enhance hydrophobic interactions within the binding pocket. | researchgate.net |

| 5 | Halogen (e.g., -Br, -Cl) | Often enhances activity | Can form halogen bonds and increase lipophilicity. | mdpi.com |

| 5 | Cyano (-CN) | Can enhance activity | Acts as a hydrogen bond acceptor and can increase polarity. | nih.gov |

| 5 | Carboxyl (-COOH) | Variable | Increases polarity, which can be beneficial for solubility but may hinder membrane permeability. Can act as a key interaction point. | mdpi.com |

These systemic analyses demonstrate that even minor modifications to the structure of this compound can lead to significant changes in its biological activity. A thorough understanding of these SAR principles is essential for the rational design of more potent and selective analogs for therapeutic applications.

Positional Isomerism and Functional Group Modifications

The biological activity of pyrimidine derivatives is significantly influenced by the arrangement of substituents on the pyrimidine ring. nih.gov For this compound, key positions for modification include the mercapto group at C2, the hydroxyl group at C4, and the phenethyl group at C6.

Modifications of the 2-mercapto group are a common strategy in the design of pyrimidine-based bioactive compounds. For instance, S-alkylation, S-acylation, or replacement with other functional groups can dramatically alter the compound's electronic and steric properties, thereby affecting its interaction with biological targets. nih.gov Studies on related 2-thiopyrimidine derivatives have shown that such modifications can lead to compounds with anti-inflammatory, analgesic, and protein kinase inhibitory activities. humanjournals.com

The 4-ol (hydroxy) group can exist in tautomeric equilibrium with a keto form (pyrimidin-4-one). This feature allows it to act as both a hydrogen bond donor and acceptor, which is often crucial for receptor interaction. Modifications at this position, such as etherification or replacement with an amino group, would be expected to significantly alter the biological profile.

Correlation Between Structural Features and Observed Biological Potency

The correlation between the structural features of 2-mercaptopyrimidine derivatives and their biological potency is a subject of ongoing research. Generally, the presence of a mercapto group at the C2 position is associated with a range of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov The specific nature of the substituents at other positions on the pyrimidine ring, however, dictates the ultimate potency and selectivity.

A review of pyrimidine derivatives highlights that the position of substituents greatly influences their biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and antihypertensive effects. nih.gov The specific combination of a 2-mercapto, a 4-hydroxyl, and a 6-phenethyl group in the target compound suggests a potential for a unique pharmacological profile that warrants further detailed investigation to establish a clear correlation between its structure and biological potency.

Interactive Data Table: General Structure-Activity Relationships in 2-Mercaptopyrimidine Analogs

| Position of Modification | Type of Modification | General Effect on Biological Activity | Reference |

| C2-Mercapto | S-Alkylation/Acylation | Modulation of anti-inflammatory and kinase inhibition | humanjournals.com |

| C4-Hydroxy | Tautomerism (Keto-Enol) | Crucial for hydrogen bonding and receptor interaction | nih.gov |

| C6-Substituent | Variation in aryl/alkyl groups | Influences potency and selectivity for various targets | nih.govresearchgate.net |

Biological Activity Investigations: Mechanisms and Cellular Effects of 2 Mercapto 6 Phenethylpyrimidin 4 Ol and Analogs

Anticancer and Antiproliferative Activities

The therapeutic potential of 2-Mercapto-6-phenethylpyrimidin-4-ol and related compounds stems from their ability to interfere with key pathways that govern cancer cell growth, proliferation, and survival.

Protein kinase B (PKB), also known as Akt, is a critical regulator of cell proliferation and survival. nih.gov The PKB signaling pathway is frequently hyperactivated in various human cancers due to mutations in tumor suppressors like PTEN, making it an attractive target for cancer therapy. nih.gov Inhibition of PKB activity can trigger apoptosis (programmed cell death) in a range of mammalian cells, suggesting that specific PKB inhibitors could be effective in treating tumors with elevated PKB activity. nih.gov While the direct inhibition of PKB by this compound has not been explicitly detailed, the broader strategy of targeting this pathway is well-established. For instance, some pro-oxidant anticancer drugs are known to modulate the PI3K/AKT/mTOR signaling pathway, which is intrinsically linked to cell survival and proliferation. nih.gov

Signal Transducer and Activator of Transcription (STAT) proteins are crucial mediators of cytokine and growth factor signaling, with STAT3 and STAT5a playing significant roles in tumor progression, angiogenesis, and immune evasion. The JAK/STAT3 pathway, in particular, has been identified as a target for modulation by certain anticancer compounds. nih.gov The disruption of these signaling cascades can inhibit tumor growth and survival. The specific effects of this compound on the STAT3 and STAT5a pathways remain an area for further investigation.

A primary mechanism for many anticancer agents is the induction of cell cycle arrest and apoptosis. mdpi.com The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from proliferating. mdpi.comeuropeanreview.org Research on mercaptopyrimidine derivatives has shown that certain analogs can induce cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis and dividing.

Following cell cycle arrest, or through independent pathways, these compounds can trigger apoptosis. Apoptosis is a natural process of programmed cell death that eliminates damaged or unwanted cells. mdpi.com This process is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and DNA degradation. mdpi.comnih.gov The induction of apoptosis can be mediated by the generation of reactive oxygen species (ROS), activation of caspases, and the release of cytochrome c from mitochondria. nih.gov For some anticancer flavonoids, apoptosis is confirmed by the cleavage of key proteins like PARP and caspase 3, which are hallmarks of this cell death pathway. mdpi.com

Inhibiting DNA repair pathways is a key strategy in cancer therapy. nih.gov Cancer cells often rely on these pathways to survive the DNA damage caused by their rapid proliferation and by therapeutic agents. One of the two major pathways for repairing DNA double-strand breaks (DSBs) in mammalian cells is Non-Homologous End Joining (NHEJ). wikipedia.orgqiagen.com The NHEJ pathway directly ligates broken DNA ends without the need for a homologous template and is active throughout the cell cycle. wikipedia.orgnih.gov

Studies have demonstrated that analogs of this compound, specifically those synthesized from the starting material 5,6-diamino-2-mercaptopyrimidin-4-ol, function as inhibitors of the NHEJ pathway. nih.gov These compounds specifically target and inhibit DNA Ligase IV, a critical enzyme that catalyzes the final ligation step in NHEJ. nih.gov Inhibition of this enzyme leads to an accumulation of DSBs within the cells, which ultimately triggers cell death. nih.gov This targeted interference with a crucial DNA repair mechanism enhances the compound's anticancer potential, particularly when used in combination with radiation or radiomimetic drugs that also induce DNA breaks. nih.gov

Derivatives of the core mercaptopyrimidine structure have demonstrated significant cytotoxicity against a range of human cancer cell lines. The effectiveness is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. While specific data for this compound is not detailed, related thieno[2,3-d]pyrimidine (B153573) and other heterocyclic compounds have shown potent activity.

| Cell Line | Cancer Type | Compound Class/Analog | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | Phosphomolybdate Hybrid | 33.79 | rsc.org |

| Benzofuran Derivative (8) | 3.8 | mdpi.com | ||

| HCT 116 | Colorectal Cancer | Pd(ii) Complex (2) | 23.8 | nih.gov |

| Thieno[2,3-d]pyrimidine (1e) | 0.00669 | researchgate.net | ||

| MCF-7 | Breast Cancer | Phosphomolybdate Hybrid | 32.11 | rsc.org |

| Thieno[2,3-d]pyrimidine (1e) | 0.00421 | researchgate.net | ||

| A549 | Lung Cancer | Phosphomolybdate Hybrid | 25.17 | rsc.org |

| Thieno[2,3-d]pyrimidine (1e) | 0.00279 | researchgate.net | ||

| Pd(ii) Complex (2) | 60.1 | nih.gov | ||

| Benzofuran Derivative (7) | 6.3 | mdpi.com | ||

| Nalm6 | Leukemia | Data not available |

This table presents data for analogs and related heterocyclic compounds to illustrate the potential cytotoxicity of the chemical class.

A key mechanism underlying the cytotoxicity of many anticancer agents is the induction of oxidative stress. nih.gov Cancer cells often have a disrupted redox balance and higher levels of reactive oxygen species (ROS) compared to normal cells. nih.govmdpi.com While this altered state promotes tumorigenic signaling, it also makes cancer cells more vulnerable to further increases in ROS. nih.govmdpi.com Anticancer compounds can induce lethal levels of oxidative stress by increasing ROS production or inhibiting the cell's antioxidant defense systems. nih.gov This excessive accumulation of ROS can damage essential biomolecules like DNA, proteins, and lipids, ultimately leading to oxidative stress-induced cell death. nih.govmdpi.com

Antimicrobial Properties

In addition to their anticancer effects, mercaptopyrimidine derivatives have been noted for their potential antibacterial properties. nih.gov The heterocyclic pyrimidine (B1678525) scaffold is a component of many compounds with a wide range of pharmacological applications. The specific spectrum of activity and mechanism of action of this compound against various microbial species is a subject for further detailed investigation.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-mercaptopyrimidine (B73435) have demonstrated notable antibacterial properties, with efficacy varying between Gram-positive and Gram-negative bacteria. Research into analogous compounds, such as 2-mercaptobenzothiazole (B37678) derivatives, reveals that structural modifications are critical for antibacterial potency. botanyjournals.com Generally, Gram-positive bacteria have shown greater susceptibility to pyrimidine-based compounds compared to Gram-negative strains. sigmaaldrich.comgoogle.com

Studies on various phenolic compounds and plant extracts containing antimicrobial agents consistently find that Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis are more sensitive than Gram-negative bacteria. google.com This difference in susceptibility is largely attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier, limiting the penetration of bioactive molecules. researchgate.net For instance, one study identified a compound from Senecio graveolens that exhibited broad antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but had no effect on Gram-negative strains. auctoresonline.org

In studies of 2-mercaptobenzothiazole analogs, specific substitutions at the 6-position of the heterocyclic ring were found to be crucial for activity against both Gram-positive and Gram-negative bacteria. botanyjournals.com For example, the introduction of a trifluoromethyl group at this position led to a potent and selective inhibitor of S. aureus strains, while a nitro group at the same position resulted in a compound capable of inhibiting the growth of Escherichia coli. botanyjournals.com This highlights the potential for targeted chemical modifications of the this compound structure to enhance its antibacterial spectrum and efficacy.

Table 1: Antibacterial Activity of Related Heterocyclic Compounds

| Compound Class/Analog | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Key Findings |

|---|---|---|---|

| 2-Mercaptobenzothiazole derivatives | Staphylococcus aureus | Escherichia coli | Activity is highly dependent on substituents at the 6-position. botanyjournals.com |

| Phenolic compounds with coumarin (B35378) moieties | S. aureus, Bacillus cereus | - | Coumarin moiety appears to favor activity against S. aureus strains. sigmaaldrich.com |

| Grape pomace extracts | S. aureus, E. faecalis | Pseudomonas spp. | Extracts showed higher activity against Gram-positive bacteria. google.com |

| 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone | S. aureus (including MRSA), Mycobacterium smegmatis | - | Showed specific and broad activity against Gram-positive strains with no activity against Gram-negative ones. auctoresonline.org |

Antifungal and Antiviral Potential

The core structure of pyrimidine is a key component in a variety of biologically active molecules, including those with antiviral properties. Research into analogs has demonstrated significant potential in this area. A notable example is the compound 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM), a tetrahydropyrimidine (B8763341) derivative. nih.gov In in ovo studies using embryonated chicken eggs, THPM was evaluated for its activity against the Newcastle Disease Virus (NDV). The results were highly promising, with the compound achieving a 95.77% inhibition rate at a concentration of 10 µg/mL. nih.gov This potent antiviral activity is thought to be related to the structural similarity of THPM to nucleic acids, which may contribute to its selective action against the virus. nih.gov

While specific studies on the antifungal activity of this compound are limited, the general class of mercaptopyrimidines is utilized in the development of agricultural chemicals, including fungicides. The presence of both sulfur and nitrogen in the heterocyclic ring system is a common feature in many antifungal agents, suggesting that this compound and its derivatives warrant further investigation for their potential to inhibit fungal growth.

Table 2: Antiviral Activity of a Pyrimidine Analog

| Compound Name | Virus | Assay Type | Concentration | Inhibition Rate |

|---|---|---|---|---|

| 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) | Newcastle Disease Virus (NDV) | In ovo (Hemagglutination) | 10 µg/mL | 95.77% nih.gov |

| THPM | Newcastle Disease Virus (NDV) | In ovo (Hemagglutination) | 1 µg/mL | 79.17% nih.gov |

Proposed Mechanisms of Antimicrobial Action

The differential activity of pyrimidine analogs against Gram-positive and Gram-negative bacteria suggests specific mechanisms of action. The primary reason for the lower susceptibility of Gram-negative bacteria is their outer membrane, which is rich in lipopolysaccharides and restricts the entry of many antimicrobial compounds. researchgate.net

For Gram-positive bacteria, which lack this protective outer membrane, one proposed mechanism of action for related antimicrobial compounds is the permeabilization of the bacterial cell membrane. auctoresonline.org This disruption leads to a loss of cellular integrity and ultimately cell death. Another potential target is the bacterial cell wall. For example, some antimicrobial peptides (AMPs) exert their effect by binding to Lipid II, a highly conserved precursor molecule essential for the synthesis of peptidoglycan, the main component of the cell wall in Gram-positive bacteria. sigmaaldrich.com This binding prevents the proper formation of the cell wall, leading to cell lysis. Given the structural elements of this compound, investigating its potential to interfere with cell wall synthesis or disrupt membrane integrity in Gram-positive bacteria is a logical direction for future research.

Anti-inflammatory and Analgesic Potential

Analogs of 2-mercaptopyrimidine have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. A study focusing on a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones reported significant therapeutic activity. purdue.educhemimpex.com In this research, the synthesized compounds were evaluated for their ability to reduce inflammation and pain in animal models.

The results indicated that the test compounds exhibited noteworthy efficacy. purdue.educhemimpex.com Specifically, one analog, designated as AS1, was found to possess more potent analgesic and anti-inflammatory activities than the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. purdue.educhemimpex.com Another compound from the same series, AS3, demonstrated analgesic and anti-inflammatory effects that were equipotent to the diclofenac sodium standard. purdue.educhemimpex.com These findings underscore the thienopyrimidine scaffold as a promising backbone for the development of new anti-inflammatory and analgesic drugs. The mechanism for such compounds is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

Table 3: Comparative Anti-inflammatory and Analgesic Activity of Thienopyrimidine Analogs

| Compound | Activity Compared to Diclofenac Sodium | Reference |

|---|---|---|

| Analog AS1 | More potent | purdue.educhemimpex.com |

| Analog AS3 | Equipotent | purdue.educhemimpex.com |

Enzyme Inhibition Studies (General)

The biological activity of many pharmaceutical compounds, including those with a pyrimidine core, is often rooted in their ability to inhibit specific enzymes. In the context of anti-inflammatory action, key targets include the cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Studies on compounds structurally related to pyrimidinols have demonstrated potent, low-micromolar inhibition of these enzymes.

For instance, research on new phenylbutanal derivatives showed that several compounds were potent inhibitors of both COX-2 and 5-LOX, with IC50 values in the sub-micromolar range for COX-2. Similarly, the natural compound galangin (B1674397) has been shown to exert its anti-inflammatory effects by inhibiting COX-2 and regulating the NF-κB signaling pathway. This mode of action, targeting key enzymes in inflammatory pathways, is a well-established strategy in drug design and represents a likely mechanism for the observed anti-inflammatory effects of 2-mercaptopyrimidine analogs.

Table 4: Target Enzymes for Anti-inflammatory Pyrimidine Analogs and Related Compounds

| Target Enzyme | Biological Function | Potential Effect of Inhibition |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Produces prostaglandins for gastric protection and platelet aggregation. | Analgesia, anti-inflammatory effects; potential for gastric side effects. |

| Cyclooxygenase-2 (COX-2) | Produces prostaglandins at sites of inflammation. | Potent anti-inflammatory and analgesic effects. |

| 5-Lipoxygenase (5-LOX) | Produces leukotrienes, which are involved in inflammation and allergic responses. | Anti-inflammatory effects. |

| NF-κB (transcription factor) | Regulates the expression of pro-inflammatory genes, including COX-2. | Reduction of inflammatory response. |

Other Noteworthy Biological Applications (e.g., Plant Growth Stimulation)

Beyond medicinal applications, pyrimidine derivatives have been identified as effective regulators of plant growth and development. botanyjournals.compurdue.edu Studies have shown that compounds based on the 6-methyl-2-mercapto-4-hydroxypyrimidine scaffold can significantly enhance the growth of various plants, including wheat and sorghum. botanyjournals.compurdue.edu

The application of these compounds, often at very low concentrations (e.g., 10⁻⁶ M or 10⁻⁷ M), has been shown to improve key growth parameters. botanyjournals.compurdue.edu For instance, treating sorghum seeds with solutions of these pyrimidine derivatives led to an increase in the average root length by 12-87% and an increase in the average fresh weight of the plant by 7-67%, compared to control groups. botanyjournals.com The regulatory effect of these pyrimidine derivatives is suggested to be due to a specific auxin- and cytokinin-like effect, influencing cell proliferation, elongation, and differentiation in the plant's root and shoot systems. botanyjournals.compurdue.edu This activity highlights a potential role for this compound and its analogs in agriculture as plant growth regulators.

Table 5: Effect of Mercaptopyrimidine Analogs on Sorghum Growth

| Compound | Concentration | Increase in Avg. Root Length | Increase in Avg. Fresh Weight |

|---|---|---|---|

| Methyur (sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) | 10⁻⁷ M | 12-87% | 7-67% botanyjournals.com |

| Kamethur (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) | 10⁻⁷ M | 12-87% | 7-67% botanyjournals.com |

Based on a comprehensive search, there is currently no specific published research available that details the computational chemistry and in silico modeling of the compound this compound in relation to the specified biological targets and analytical methods.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings as requested in the prompt's outline. The creation of such an article would require speculative data and would not adhere to the principles of providing factual, source-based information.

General methodologies for the computational analyses requested are well-established in the scientific community:

Molecular Docking Simulations are routinely used to predict how a ligand, such as this compound, might bind to a protein target. researchgate.netresearchgate.net This involves preparing the 3D structures of the ligand and the target protein (e.g., DNA Topoisomerase, GABA-A Receptor, or Carbonic Anhydrase II) and using a docking algorithm to find the best binding poses. nih.govmdpi.com The results are typically scored to estimate binding affinity, and the poses are analyzed to identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

Quantum Chemical Calculations , particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. nih.govmdpi.com These calculations can elucidate the electronic structure, determine the shapes and energies of frontier molecular orbitals (HOMO and LUMO), and predict molecular reactivity. researchgate.netwikipedia.orguobasrah.edu.iq The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations are used to study the movement of atoms and molecules over time. nih.govnih.gov For a compound like this compound, an MD simulation could provide insights into its conformational flexibility, stability, and how it interacts with its environment (e.g., water or a protein binding pocket) over a period of nanoseconds or longer. nih.govmdpi.com

While these techniques are applicable to the study of this compound, the specific data and research findings from such studies are not present in the available search results. An accurate article requires this specific primary data, which appears to be unpublished or not publicly accessible.

Computational Chemistry and in Silico Modeling of 2 Mercapto 6 Phenethylpyrimidin 4 Ol

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net This model serves as a 3D query for virtual screening, a process that involves searching large databases of chemical compounds to find molecules that match the pharmacophore and are therefore likely to bind to the target of interest. acs.orgnih.gov

For 2-Mercapto-6-phenethylpyrimidin-4-ol, a pharmacophore model would be developed based on its structural features and their potential interactions with a target protein. The key functional groups—the pyrimidine (B1678525) core, the mercapto group, the hydroxyl group (which likely exists in tautomeric equilibrium with a keto form), and the hydrophobic phenethyl side chain—would define the pharmacophoric features.

A hypothetical pharmacophore model for a target interacting with this compound could include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring and the oxygen of the hydroxyl/keto group.

Hydrogen Bond Donors (HBD): The hydrogen atom of the mercapto group and the hydroxyl group.

Hydrophobic/Aromatic Center (HY/AR): The phenethyl group and the pyrimidine ring itself.

Studies on other pyrimidine analogues have successfully used this approach. For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues to identify selective inhibitors of phosphodiesterase 4B (PDE4B). nih.govresearchgate.net Similarly, structure-based pharmacophore models have been generated from protein-ligand complexes to screen for new inhibitors from compound libraries. mdpi.com

Once a statistically significant pharmacophore model is generated and validated, it is used as a filter in a virtual screening campaign. nih.gov Large chemical databases, such as ZINC, ChEMBL, or internal corporate libraries, can be screened to identify "hits"—molecules that fit the 3D arrangement of the pharmacophore query. These hits are then subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize candidates for experimental testing. mdpi.com This process significantly narrows down the number of compounds to be synthesized and tested, accelerating the discovery of novel and potent ligands.

| Pharmacophoric Feature | Potential Structural Origin | Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Ring Nitrogens, Carbonyl Oxygen | Accepts hydrogen bonds from target protein residues (e.g., Lys, Arg, Ser) |

| Hydrogen Bond Donor (HBD) | Mercapto (-SH) group, Hydroxyl (-OH) group | Donates hydrogen bonds to target protein residues (e.g., Asp, Glu, Gln) |

| Hydrophobic/Aromatic (HY/AR) | Phenethyl side chain, Pyrimidine ring | Forms van der Waals or pi-stacking interactions with nonpolar residues (e.g., Phe, Leu, Val) |

Predictive ADMET Studies (Excluding Experimental Human Data)

In the early stages of drug development, it is critical to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Poor pharmacokinetic profiles are a major cause of failure for drug candidates in later clinical trials. nih.gov In silico ADMET prediction provides a preliminary evaluation of a molecule's drug-likeness and potential liabilities, guiding lead optimization efforts. gjpb.de

For this compound, a variety of computational models and software tools (e.g., QikProp, ADMET Predictor™, PreADMET) can be used to estimate its ADMET profile. gjpb.de These predictions are typically based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally characterized compounds.

Key Predicted ADMET Properties:

Absorption: Parameters such as predicted Caco-2 cell permeability (for intestinal absorption) and human intestinal absorption (HIA) percentage are calculated. Lipinski's Rule of Five is often applied as a primary filter for oral bioavailability, assessing properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com

Distribution: Key predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of a drug, while BBB penetration is crucial for CNS-targeting agents but undesirable for peripherally acting drugs.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to drug-drug interactions.

Toxicity: A range of potential toxicities can be predicted, including mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Computational studies on various substituted pyrimidine and 2-thiopyrimidine derivatives have demonstrated the utility of these predictive models. gjpb.deresearchgate.net For example, ADMET predictions for novel imidazopyrimidines and 2-thiopyrimidine/chalcone hybrids indicated acceptable pharmacokinetic properties and drug-likeness, supporting their further development. nih.govresearchgate.net By applying similar in silico tools to this compound, researchers can proactively identify potential ADMET issues and modify the structure to improve its drug-like characteristics.

| ADMET Parameter | Predicted Value Range | Significance |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Compliance with Lipinski's Rule of Five for oral bioavailability |

| LogP (Lipophilicity) | -0.4 to +5.6 | Influences solubility, absorption, and permeability |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule of Five |

| Caco-2 Permeability (nm/sec) | < 25 (low), > 500 (high) | Predicts intestinal absorption |

| Plasma Protein Binding (%) | Variable (e.g., < 90%) | Impacts free drug concentration and distribution |

| CYP2D6 Inhibition | Yes/No | Potential for drug-drug interactions |

| hERG Inhibition (logIC50) | < -5 | Indicator of potential cardiotoxicity risk |

| Ames Mutagenicity | Negative | Predicts potential for genotoxicity |

Future Research Directions and Academic Translational Perspectives

Exploration of Novel and Efficient Synthetic Routes for 2-Mercapto-6-phenethylpyrimidin-4-ol Analogs

The advancement of therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic methodologies. For this compound analogs, future research should prioritize the exploration of novel synthetic strategies that offer improvements in yield, purity, and cost-effectiveness over classical methods. researchgate.netnih.gov One promising avenue is the use of multicomponent reactions, such as the Biginelli reaction, which allows for the one-pot synthesis of complex pyrimidine (B1678525) structures from simple precursors. researchgate.net Additionally, microwave-assisted organic synthesis (MAOS) could be employed to accelerate reaction times and improve yields.

Furthermore, the development of solid-phase synthesis techniques for 2-mercaptopyrimidine (B73435) derivatives would enable the rapid generation of large libraries of analogs for high-throughput screening. This approach, combined with modern purification techniques like automated flash chromatography, would significantly streamline the drug discovery process.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug design to overcome drug resistance and improve efficacy. The this compound scaffold could serve as a valuable building block for the creation of novel hybrid molecules.

Future work could focus on integrating this pyrimidine core with other biologically active moieties. For instance, combining it with a coumarin (B35378) nucleus, known for its diverse pharmacological properties, could lead to hybrid compounds with synergistic or novel activities. mdpi.com Similarly, creating hybrids with fragments of known kinase inhibitors could yield potent and selective anticancer agents. mdpi.com The design of such hybrids would be guided by computational modeling to predict favorable interactions with biological targets.

In-Depth Mechanistic Studies at the Subcellular and Molecular Levels

Understanding the precise mechanism of action of a compound is crucial for its development as a therapeutic agent. For this compound and its derivatives, in-depth mechanistic studies are a critical next step. Initial investigations could involve broad cell-based assays to identify potential biological targets.

Subsequent research should focus on elucidating the molecular interactions with these targets. Techniques such as surface plasmon resonance (SPR) can be used to determine binding affinities and kinetics. rsc.org Furthermore, X-ray crystallography of the compound bound to its target protein would provide invaluable structural information for further optimization. At the subcellular level, fluorescently tagging the molecule could help visualize its localization and trafficking within the cell, providing clues about its mode of action.

Development of Advanced In Vitro Assay Systems for Biological Evaluation

The biological evaluation of this compound and its analogs will require the development and implementation of advanced in vitro assay systems. High-throughput screening (HTS) platforms are essential for rapidly assessing the activity of large compound libraries against various biological targets.

Beyond primary screening, more sophisticated assays will be necessary to characterize the biological effects of lead compounds. For example, if anticancer activity is identified, a panel of cancer cell lines representing different tumor types should be used for cytotoxicity screening. mdpi.com Further evaluation could involve assays to measure effects on cell cycle progression, apoptosis, and angiogenesis. For other potential activities, such as antimicrobial or anti-inflammatory effects, specific and sensitive in vitro models will need to be established. researchgate.netnih.gov

Potential Applications as Chemical Probes for Biological Pathway Elucidation

High-quality chemical probes are indispensable tools for dissecting complex biological pathways. youtube.com this compound derivatives with high potency and selectivity for a specific biological target could be developed into valuable chemical probes. To be effective, a chemical probe should ideally have a well-defined mechanism of action and be suitable for use in cellular and in vivo models.

Future research in this area would involve modifying the this compound scaffold to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its biological activity. These tagged probes could then be used in techniques like chemical proteomics to identify the cellular targets of the compound and to study its effects on protein networks and signaling pathways. youtube.com This approach would not only advance our understanding of fundamental biology but could also uncover new therapeutic targets.

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (>100°C) may degrade the mercapto group, reducing yield.

- pH Control : Mildly acidic conditions (pH 5–6) stabilize the hydroxyl (-OH) group during cyclization .

Basic: How do the hydroxyl and mercapto groups in this compound affect its hydrogen bonding capacity and interaction with biological targets?

Answer:

The hydroxyl (-OH) and mercapto (-SH) groups enable dual hydrogen bonding with biomolecular targets (e.g., enzymes or DNA):

- Hydrogen Bond Donors/Acceptors : The -OH group participates in strong hydrogen bonds (bond energy ~5–30 kJ/mol), while the -SH group forms weaker but more flexible interactions, enhancing adaptability to binding pockets .

- Biological Activity : These groups facilitate interactions with catalytic residues in enzymes (e.g., kinases or dehydrogenases), as observed in analogs like 4-(4-Methoxyphenyl)pyrimidin-2-ol .

Q. Experimental Validation :

- FTIR/NMR : Confirm hydrogen bonding via shifts in O–H (3200–3600 cm⁻¹) and S–H (2550–2600 cm⁻¹) stretching frequencies .

- X-ray Crystallography : Resolves binding modes in protein-ligand complexes .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

Answer:

Discrepancies often arise from variability in assay conditions or structural modifications. Mitigation strategies include:

- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability in MIC values .

- Structural Confirmation : Ensure compound purity via HPLC (>99%) and LC-MS to rule out impurities affecting activity .

- Meta-Analysis : Compare data across analogs (e.g., 2-(Benzylamino)-6-methylpyrimidin-4-ol vs. 5-Chloro-2-methyl derivatives) to identify substituent-dependent trends .

Example : Inconsistent antifungal activity in pyrimidine derivatives was traced to differences in solvent polarity during bioassays, which altered compound solubility .

Advanced: How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced efficacy?

Answer:

SAR studies focus on modifying substituents to optimize pharmacological properties:

Q. Key Findings from Analogs :

| Substituent | Biological Activity | Reference |

|---|---|---|

| 6-Methyl (2-Mercapto) | Moderate antibacterial (MIC: 32 µg/mL) | |

| 5-Trifluoromethyl | Enhanced antifungal (MIC: 8 µg/mL) | |

| 4-Methoxyphenyl | Strong kinase inhibition (IC₅₀: 0.2 µM) |

Q. Methodology :

- Molecular Docking : Predict binding modes using software like AutoDock Vina .

- ADMET Profiling : Assess toxicity and bioavailability via in silico models (e.g., SwissADME) .

Advanced: What mechanistic pathways underlie the antioxidant activity of this compound?

Answer:

The compound scavenges reactive oxygen species (ROS) via two pathways:

Direct Radical Neutralization : The -SH group donates hydrogen atoms to quench radicals (e.g., •OH, O₂•⁻), forming stable disulfide bonds .

Metal Chelation : The pyrimidine ring binds Fe²⁺/Cu²⁺, inhibiting Fenton reaction-driven ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.